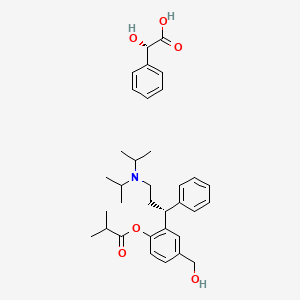

Fesoterodine L-mandelate

描述

Prodrug Concept and Active Metabolite Characterization of Fesoterodine (B1237170)

A key aspect of fesoterodine's pharmacology is its design as a prodrug, a precursor that is converted into its pharmacologically active form within the body. nih.govbiopharmaservices.com This approach was strategically employed to optimize the delivery and bioavailability of its active component. nih.gov

Fesoterodine as a Prodrug

Fesoterodine itself is a relatively weak antagonist of muscarinic receptors. fda.gov Following oral administration, it undergoes rapid and extensive hydrolysis by non-specific esterases present in the plasma. biopharmaservices.comresearchgate.net This enzymatic conversion is a critical step, as it bypasses the need for metabolic activation by the cytochrome P450 (CYP) enzyme system for the initial activation, a pathway that can be influenced by genetic variations. nih.govresearchgate.net This design allows for a more consistent and predictable exposure to the active therapeutic agent across different individuals. nih.gov

5-Hydroxymethyl Tolterodine (B1663597) (5-HMT) as the Primary Active Metabolite

The hydrolysis of fesoterodine yields its sole active metabolite, 5-hydroxymethyl tolterodine (5-HMT). ajmc.comresearchgate.net This compound is chemically identical to the major active metabolite of another antimuscarinic agent, tolterodine. nih.govurotoday.com However, the formation of 5-HMT from tolterodine is dependent on the CYP2D6 enzyme, whereas its generation from fesoterodine is not. nih.govresearchgate.net It is 5-HMT that is responsible for the antimuscarinic effects observed after fesoterodine administration. drugs.comauajournals.org Research has shown that 5-HMT is a potent antagonist of all five human muscarinic receptor subtypes (M1-M5). caymanchem.commedchemexpress.com

Synonyms for 5-Hydroxymethyl Tolterodine (Desfesoterodine, SPM 7605)

In scientific literature and databases, 5-hydroxymethyl tolterodine is referred to by several synonyms. These include Desfesoterodine, (R)-5-Hydroxymethyl tolterodine, PNU-200577, and SPM 7605. caymanchem.comnih.govmedchemexpress.com

Classification within Antimuscarinic Agents

Fesoterodine is classified as a competitive antimuscarinic agent. drugs.commedlineplus.gov Its therapeutic effect is achieved by blocking muscarinic receptors, which are involved in the contraction of the detrusor muscle of the bladder. drugbank.comajmc.com The active metabolite, 5-HMT, is a non-subtype selective muscarinic receptor antagonist, meaning it does not have a significantly greater affinity for one muscarinic receptor subtype over another. researchgate.netmedchemexpress.commedchemexpress.com This broad antagonism of muscarinic receptors leads to the relaxation of the bladder muscle, thereby addressing the underlying pathophysiology of overactive bladder. medlineplus.gov

Therapeutic Area of Focus: Overactive Bladder Syndrome and Neurogenic Detrusor Overactivity

The primary therapeutic area of research for fesoterodine is the management of overactive bladder syndrome (OAB). wikipedia.orgdrugbank.com OAB is a condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by increased frequency and nocturia. nih.gov Clinical studies have consistently demonstrated that fesoterodine is effective in improving the symptoms of OAB. researchgate.netauajournals.orgeco-vector.com

More recently, research has expanded to investigate the use of fesoterodine in patients with neurogenic detrusor overactivity (NDO). isrctn.comnih.govnih.gov NDO is a condition where neurological damage, such as from a spinal cord injury or multiple sclerosis, leads to involuntary bladder contractions. isrctn.com Studies have shown that fesoterodine can be an effective treatment option for NDO, improving urodynamic parameters and quality of life in these patients. nih.govurotoday.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCIEARGQDQNL-SXTNJFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Fesoterodine L Mandelate

Mechanism of Action

Fesoterodine (B1237170) itself is a prodrug, meaning it is administered in an inactive form and is then converted in the body to its active metabolite. nus.edu.sgwikipedia.org After oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). medscape.compfizermedical.com This active metabolite is responsible for the antimuscarinic activity of fesoterodine. pfizermedical.com

Competitive Muscarinic Receptor Antagonism

The active metabolite of fesoterodine, 5-HMT, functions as a competitive antagonist at muscarinic receptors. drugbank.comnih.gov This means that it binds to these receptors but does not activate them, thereby blocking the action of acetylcholine (B1216132), the endogenous neurotransmitter that normally binds to and activates these receptors. nus.edu.sgpatsnap.com By competitively inhibiting the binding of acetylcholine, 5-HMT effectively reduces the signaling that leads to smooth muscle contraction. patsnap.com

Nonsubtype Selectivity across Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5)

Fesoterodine, through its active metabolite 5-HMT, exhibits a non-selective binding profile across all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). medchemexpress.comnih.gov While the M3 receptor is considered to have the primary role in normal detrusor muscle contraction, the M2 receptor is also present in the bladder in significant numbers. researchgate.netnih.gov The lack of selectivity means that 5-HMT binds with similar affinity to all these receptor subtypes. nih.gov

The binding affinity of a compound to a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The pKi values for fesoterodine's active metabolite demonstrate its potent and non-selective binding to all five muscarinic receptor subtypes. medchemexpress.com

| Receptor Subtype | pKi Value |

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

This table is based on data for the active metabolite of fesoterodine. medchemexpress.com

Inhibition of Urinary Bladder Smooth Muscle Contraction

The therapeutic effect of fesoterodine is primarily due to the inhibition of muscarinic receptors in the urinary bladder. managedhealthcareexecutive.compfizermedical.com The detrusor muscle, the smooth muscle of the bladder wall, is rich in muscarinic receptors, particularly the M2 and M3 subtypes. researchgate.netnih.gov By blocking the action of acetylcholine on these receptors, the active metabolite of fesoterodine inhibits involuntary contractions of the detrusor muscle. nih.govpatsnap.com This action leads to a reduction in detrusor pressure and an increase in bladder capacity. pfizermedical.comdrugbank.com

Role of 5-Hydroxymethyl Tolterodine in Antimuscarinic Activity

As previously mentioned, fesoterodine is a prodrug that is rapidly converted to 5-hydroxymethyl tolterodine (5-HMT). nus.edu.sg It is this active metabolite that is responsible for the entirety of the antimuscarinic activity observed after the administration of fesoterodine. pfizermedical.com 5-HMT is a potent muscarinic receptor antagonist and shares a similar pharmacological profile with tolterodine, another antimuscarinic agent. nih.govnih.gov The conversion of fesoterodine to 5-HMT by nonspecific esterases is a key step in its mechanism of action. medscape.com

Pharmacodynamics

By blocking the contractile signals mediated by acetylcholine, fesoterodine leads to relaxation of the bladder's smooth muscle. webmd.com This results in an increased ability of the bladder to store urine, a decrease in the sensation of urgency, and a reduction in the frequency of urination. drugbank.com The primary pharmacodynamic outcome is the modulation of bladder function, leading to improved control over urination. patsnap.com

Urodynamic Effects on Bladder Function

Urodynamic studies have demonstrated that fesoterodine administration leads to dose-dependent improvements in key parameters of bladder function, consistent with its antimuscarinic effect on the bladder. pfizermedical.comhres.ca

In patients with involuntary detrusor contractions, fesoterodine has been shown to increase the volume at which the first detrusor contraction occurs. pfizermedical.comhres.cadrugs.comdrugs.comrxlist.com This effect contributes to a delay in the sensation of urgency and an improvement in the bladder's storage capacity. A study involving patients with overactive bladder (OAB) and urgency urinary incontinence (UUI) found that for those with detrusor overactivity, the mean volume at the first desire to void improved across all fesoterodine treatment groups, while it worsened in the placebo group. nih.gov

Fesoterodine has been observed to reduce micturition pressure. medchemexpress.comdrugbank.com In a study of patients with neurogenic detrusor overactivity, the maximum detrusor pressure decreased significantly by 15.1 cm H₂O after 12 weeks of treatment. nih.gov This reduction in pressure is a direct consequence of the antimuscarinic effect on the detrusor muscle, leading to decreased bladder contractility. drugbank.com

Systemic Pharmacodynamic Responses

The antimuscarinic effects of fesoterodine are not limited to the bladder and can manifest as systemic responses due to the widespread distribution of muscarinic receptors in the body.

A prominent systemic pharmacodynamic response to fesoterodine is the inhibition of salivation, which clinically presents as dry mouth. nih.govmedlineplus.gov This is a well-documented effect of antimuscarinic agents and its incidence was noted in clinical trials of fesoterodine. nih.govresearchgate.netnih.govnih.gov The active metabolite of fesoterodine, 5-HMT, has a high affinity for muscarinic receptors in the salivary glands, leading to this effect. clinician.com While 5-HMT shows some degree of selectivity for the bladder over the salivary glands, the inhibition of salivation remains a common dose-related systemic effect. nih.gov

Data Tables

Table 1: Urodynamic Effects of Fesoterodine in Patients with Neurogenic Detrusor Overactivity and/or Low Compliance Bladder

| Urodynamic Parameter | Baseline (Mean ± SD) | After 12 Weeks (Mean ± SD) | Mean Change | Statistical Significance (P-value) |

| Bladder Capacity at First Desire to Void (mL) | 157.8 ± 87.9 | 187.0 ± 109.3 | +29.2 | 0.026 |

| Maximum Cystometric Capacity (mL) | 246.1 ± 123.46 | 326.0 ± 153.36 | +79.9 | <0.001 |

| Maximum Detrusor Pressure (cm H₂O) | 49.3 ± 27.2 | 34.2 ± 20.9 | -15.1 | <0.001 |

Data derived from a study by Kaiho et al. (2020) researchgate.netnih.govnih.gov

Cardiac Electrophysiological Assessment (QT Interval)

A comprehensive, parallel-group study was conducted to investigate the effects of fesoterodine on cardiac repolarization, specifically the QT interval. nih.gov The study involved 261 healthy male and female subjects randomized to receive fesoterodine at therapeutic (4 mg) and supratherapeutic (28 mg) doses, a placebo, or a positive control (moxifloxacin 400 mg) for three days. nih.govsci-hub.se Electrocardiograms (ECGs) were recorded at baseline and on days 1 and 3 to assess changes in the Fridericia's-corrected QT interval (QTcF). nih.gov

The primary analysis focused on the time-averaged changes from baseline for QTcF on Day 3. The results indicated that fesoterodine was not associated with QTc prolongation. nih.govsci-hub.se The least squares mean changes in time-averaged QTcF from baseline were -4.2 ms (B15284909) for fesoterodine 4 mg and -5.2 ms for fesoterodine 28 mg, which were comparable to the -5.1 ms change observed with the placebo. nih.gov In contrast, the positive control, moxifloxacin, produced a mean increase of 7.6 ms, confirming the study's sensitivity to detect QT-prolonging effects. nih.gov

Furthermore, the percentage of patients with a corrected QT interval (Fridericia's formula) exceeding 450 ms or demonstrating a change from baseline of more than 30 ms was found to be similar across the placebo and both fesoterodine treatment groups. nih.gov The study concluded that fesoterodine does not cause QTc prolongation or other ECG abnormalities at either therapeutic or supratherapeutic concentrations. nih.gov From a mechanistic standpoint, one study noted that fesoterodine can inhibit the human ether-a-go-go-related gene (hERG) channel, which is involved in cardiac repolarization, with an IC50 value of 3.6 μM in preclinical models. nih.gov

| Treatment Group | Number of Subjects (n) | Least Squares Mean Change (ms) |

|---|---|---|

| Placebo | 65 | -5.1 |

| Fesoterodine 4 mg | 64 | -4.2 |

| Fesoterodine 28 mg | 68 | -5.2 |

| Moxifloxacin 400 mg | 64 | 7.6 |

Central Nervous System Pharmacodynamics

Blood-Brain Barrier Penetration Characteristics

The potential for central nervous system (CNS) effects of antimuscarinic agents is largely dependent on their ability to cross the blood-brain barrier (BBB). nih.gov Fesoterodine is a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.gov The physicochemical properties of 5-HMT limit its penetration into the CNS. nih.goveinj.orgclinician.com

One key factor limiting the CNS penetration of 5-HMT is its interaction with the P-glycoprotein (P-gp) efflux transporter system at the BBB. nih.govnih.gov Fesoterodine and its active metabolite are substrates for P-gp, which actively transports the compound out of the brain, thereby preventing its accumulation in the CNS. nih.govresearchgate.net In vitro studies have demonstrated a high efflux ratio for fesoterodine, indicating efficient transport away from the brain. einj.org Additionally, fesoterodine's low lipophilicity further reduces its ability to passively diffuse across the BBB. clinician.com

Preclinical in vivo studies comparing various antimuscarinic agents have quantified the low CNS penetration of 5-HMT. nih.gov These studies measured the brain-to-plasma (B:P) concentration ratio and the cerebrospinal fluid-to-free plasma (CSF:free plasma) concentration ratio, with lower values indicating less BBB penetration. nih.gov The results for 5-HMT were consistent with compounds known to have no significant CNS penetration. nih.gov

| Compound | Brain:Plasma Ratio | CSF:Free Plasma Ratio | CNS Penetration Classification |

|---|---|---|---|

| 5-HMT | 0.03 - 0.16 | 0.004 - 0.06 | Low |

| Oxybutynin | > 1 | > 1 | Significant |

| Tolterodine | 2.95 | 0.16 | Significant |

| Solifenacin | > 1 | 1.41 | Significant |

Evaluation of Cognitive Function Effects

Consistent with its low potential for CNS penetration, clinical studies have shown that fesoterodine is not associated with adverse effects on cognitive function. tandfonline.comresearchgate.net A double-blind, placebo- and active-controlled crossover study evaluated the cognitive effects of fesoterodine in healthy older adults aged 65 to 85. tandfonline.com Participants were administered fesoterodine 4 mg and 8 mg, a placebo, and a positive control (alprazolam 1 mg). tandfonline.comresearchgate.net The results showed that changes from baseline in cognitive assessments for both fesoterodine doses were not significantly different from placebo across any endpoint, including tests for detection, identification, and memory. tandfonline.comresearchgate.net In contrast, alprazolam produced significant cognitive impairment. tandfonline.com

Another study specifically investigated the cognitive effects of fesoterodine in a more vulnerable population: older adults over the age of 75 with pre-existing mild cognitive impairment (MCI). nih.gov This randomized, four-way crossover study compared fesoterodine (4 mg and 8 mg), oxybutynin, and placebo. nih.gov The findings revealed that steady-state dosing of fesoterodine was not associated with any detectable negative effect on a sensitive battery of cognitive tests. nih.gov

These findings are supported by a pooled analysis of data from over 4,000 patients aged 65 and older from fesoterodine clinical trials, which found that the incidence of CNS-related side effects was low and was not associated with the patient's age or the administered dose. dovepress.com Similarly, a study in older patients with urge incontinence found no deterioration in cognitive function as measured by the Mini-Mental Status Examination (MMSE) after 12 weeks of treatment with fesoterodine. einj.org

Pharmacokinetic Profile of Fesoterodine L Mandelate

Absorption and Prodrug Hydrolysis

Fesoterodine (B1237170), administered as the L-mandelate salt, is well-absorbed following oral administration. pfizermedical.com Its design as a prodrug is central to its pharmacokinetic characteristics.

Rapid and Extensive Conversion to 5-Hydroxymethyl Tolterodine (B1663597) by Plasma Esterases

Upon entering the systemic circulation, fesoterodine undergoes a swift and thorough transformation. This conversion is not mediated by the cytochrome P450 (CYP) enzyme system, but rather by ubiquitous, non-specific plasma esterases. nih.govmdpi.comsmw.ch These enzymes hydrolyze the ester bond in the fesoterodine molecule, leading to the formation of its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). researchgate.netnih.gov This enzymatic process is efficient and not dependent on hepatic function for the initial activation step. mdpi.com

Absence of Detectable Fesoterodine in Plasma

The hydrolysis of fesoterodine by plasma esterases is so rapid and complete that the parent compound, fesoterodine, is not detectable in plasma following oral administration. pfizermedical.comnih.govnih.govhres.ca Consequently, the entirety of the observed antimuscarinic activity is attributable to its active metabolite, 5-HMT. nih.govnih.gov The bioavailability of the active metabolite, 5-HMT, is reported to be 52%. pfizermedical.commdpi.comhres.cadrugbank.com

Distribution of the Active Metabolite (5-Hydroxymethyl Tolterodine)

Following its formation, 5-hydroxymethyl tolterodine (5-HMT) is distributed throughout the body. Its distribution is influenced by its binding to plasma proteins and its volume of distribution.

Plasma Protein Binding Characteristics (Albumin and Alpha-1-Acid Glycoprotein)

The plasma protein binding of 5-HMT is relatively low, at approximately 50%. pfizermedical.comhres.cadrugbank.com It primarily binds to two key plasma proteins: albumin and alpha-1-acid glycoprotein. pfizermedical.comhres.cadrugbank.com This low level of protein binding means that a significant fraction of the active metabolite remains unbound and is therefore free to distribute to target tissues and exert its pharmacological effect.

| Parameter | Value |

|---|---|

| Plasma Protein Binding of 5-HMT | Approximately 50% |

| Primary Binding Proteins | Albumin and Alpha-1-Acid Glycoprotein |

Volume of Distribution

The mean steady-state volume of distribution for the active metabolite, 5-HMT, following intravenous infusion is 169 L. pfizermedical.comhres.cadrugbank.com This value indicates that the compound is not confined to the bloodstream and distributes into the extravascular tissues.

Metabolism of the Active Metabolite

The elimination of 5-hydroxymethyl tolterodine (5-HMT) from the body is primarily achieved through metabolic processes. After its formation from fesoterodine, 5-HMT is further metabolized in the liver. pfizermedical.comhres.ca This metabolism occurs via two main pathways involving the cytochrome P450 system. Specifically, CYP2D6 and CYP3A4 are the key enzymes responsible for the biotransformation of 5-HMT into its carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. pfizermedical.comhres.ca Importantly, none of these resulting metabolites contribute significantly to the antimuscarinic activity of the drug. pfizermedical.comhres.ca

| Metabolite | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| 5-Hydroxymethyl tolterodine (5-HMT) | Formation from Fesoterodine via plasma esterases | Active |

| Carboxy metabolite | Metabolism of 5-HMT via CYP2D6 and CYP3A4 | Inactive |

| Carboxy-N-desisopropyl metabolite | Metabolism of 5-HMT via CYP2D6 and CYP3A4 | Inactive |

| N-desisopropyl metabolite | Metabolism of 5-HMT via CYP2D6 and CYP3A4 | Inactive |

Hepatic Metabolism via Cytochrome P450 Enzymes (CYP2D6 and CYP3A4)

The active metabolite of fesoterodine, 5-HMT, is further metabolized in the liver. nih.gov This process occurs via two primary pathways involving the cytochrome P450 system. pfizermedical.comclinpgx.orgresearchgate.net Specifically, CYP2D6 and CYP3A4 are the key enzymes responsible for the subsequent metabolism and inactivation of 5-HMT. drugs.comnih.govresearchgate.netnih.gov

Formation of Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, N-desisopropyl)

The hepatic metabolism of 5-HMT by CYP2D6 and CYP3A4 results in the formation of several metabolites. pfizermedical.comclinpgx.org These metabolites include the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. pfizermedical.comhres.cahres.ca None of these metabolites contribute significantly to the antimuscarinic activity of the drug. drugs.compfizermedical.comclinpgx.org

Independence of Prodrug Conversion from Cytochrome P450 System

The initial conversion of fesoterodine to its pharmacologically active moiety, 5-HMT, is a critical step in its mechanism of action. This biotransformation is not dependent on the cytochrome P450 enzymatic system. nih.govresearchgate.netresearchgate.net Instead, fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases that are widely distributed throughout the body. nih.govnih.govresearchgate.netresearchgate.net This esterase-mediated activation bypasses the CYP system, a key feature that distinguishes its metabolic pathway from that of tolterodine, which relies on CYP2D6 for its conversion to the same active metabolite, 5-HMT. nih.govresearchgate.netresearchgate.net

Impact of CYP2D6 Genotype on 5-Hydroxymethyl Tolterodine Exposure

Genetic variations in the CYP2D6 enzyme lead to different metabolic phenotypes, which can affect the exposure to 5-HMT. pfizermedical.com A subset of the population, approximately 7% of Caucasians and 2% of African Americans, are considered poor metabolizers due to reduced CYP2D6 function. pfizermedical.comclinpgx.org

In individuals with normal CYP2D6 function, known as extensive metabolizers (EMs), 5-HMT is efficiently metabolized through the two available hepatic pathways involving both CYP2D6 and CYP3A4. pfizermedical.comnih.gov This results in a predictable and consistent exposure to the active moiety. nih.gov

In individuals classified as poor metabolizers (PMs) of CYP2D6, the reduced function of this enzymatic pathway leads to a greater reliance on the alternative CYP3A4 pathway for the metabolism of 5-HMT. nih.gov This shift results in a notable increase in systemic exposure to the active metabolite. smw.ch Specifically, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 5-HMT are increased by approximately 1.7-fold and 2-fold, respectively, in poor metabolizers compared to extensive metabolizers. pfizermedical.comclinpgx.org

Table 1: Impact of CYP2D6 Genotype on 5-HMT Pharmacokinetics

| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Increase in PMs |

| Cmax (Maximum Concentration) | Baseline | ~1.7x Baseline | 1.7 pfizermedical.comclinpgx.org |

| AUC (Total Exposure) | Baseline | ~2.0x Baseline | 2.0 pfizermedical.comclinpgx.org |

Elimination of the Active Metabolite and its Metabolites

The elimination of 5-HMT and its metabolites occurs through both hepatic metabolism and renal excretion. pfizermedical.comhres.ca Following a dose of fesoterodine, approximately 70% is recovered in the urine. pfizermedical.comhres.canih.gov The urinary excretion consists of the active metabolite, 5-HMT (16%), the carboxy metabolite (34%), the carboxy-N-desisopropyl metabolite (18%), and the N-desisopropyl metabolite (1%). pfizermedical.comhres.cahres.ca A smaller portion of the administered dose, around 7%, is recovered in the feces. pfizermedical.comhres.ca

Table 2: Urinary Recovery of Fesoterodine Dose

| Metabolite | Percentage of Dose Recovered in Urine |

| Carboxy metabolite | 34% pfizermedical.comhres.ca |

| Carboxy-N-desisopropyl metabolite | 18% pfizermedical.comhres.ca |

| 5-hydroxymethyl tolterodine (Active) | 16% pfizermedical.comhres.ca |

| N-desisopropyl metabolite | 1% pfizermedical.comhres.ca |

| Total Recovery in Urine | ~70% pfizermedical.comhres.ca |

Renal Excretion Pathways

Renal excretion is the primary route of elimination for the metabolites of fesoterodine. Following oral administration, approximately 70% of the administered dose is recovered in the urine. drugbank.comhres.cadrugs.comhres.ca The excreted compounds consist of the active metabolite and several of its further metabolized, inactive forms.

Detailed analysis of urinary contents reveals the following distribution of metabolites:

5-hydroxymethyl tolterodine (5-HMT): The active metabolite accounts for approximately 16% of the dose recovered in urine. researchgate.nethres.cadrugs.comics.org

Carboxy metabolite: This is the most abundant metabolite in the urine, constituting about 34% of the administered dose. researchgate.nethres.cadrugs.com

Carboxy-N-desisopropyl metabolite: This metabolite represents around 18% of the dose. researchgate.nethres.cadrugs.com

N-desisopropyl metabolite: A minor component, accounting for about 1% of the dose found in urine. researchgate.nethres.cadrugs.com

The amount of 5-HMT excreted in the urine increases proportionally with the administered dose of fesoterodine. nih.gov

| Metabolite | Percentage of Administered Dose Recovered in Urine |

|---|---|

| 5-hydroxymethyl tolterodine (active) | ~16% |

| Carboxy metabolite | ~34% |

| Carboxy-N-desisopropyl metabolite | ~18% |

| N-desisopropyl metabolite | ~1% |

| Total Recovery in Urine | ~70% |

Fecal Excretion Pathways

Fecal excretion represents a minor pathway for the elimination of fesoterodine and its metabolites. Studies have shown that approximately 7% of the administered dose is recovered in the feces. drugbank.comhres.cadrugs.comhres.caunboundmedicine.com This indicates that the majority of the drug and its byproducts are absorbed and subsequently cleared by the kidneys.

| Excretion Pathway | Percentage of Administered Dose Recovered |

|---|---|

| Renal (Urine) | ~70% |

| Fecal (Feces) | ~7% |

Terminal Half-Life of 5-Hydroxymethyl Tolterodine

The terminal half-life (t½) of a drug is a measure of how long it takes for the concentration of the drug in the plasma to be reduced by half. For fesoterodine, the pharmacologically relevant half-life is that of its active metabolite, 5-HMT.

The apparent terminal half-life of 5-hydroxymethyl tolterodine following the oral administration of fesoterodine is approximately 7 to 8 hours. drugbank.comhres.canih.govunboundmedicine.comresearchgate.net This pharmacokinetic characteristic supports a once-daily dosing regimen. nih.govresearchgate.net The half-life is not significantly influenced by the administered dose or by the patient's CYP2D6 metabolizer status. nih.govsmw.ch

Preclinical Research on Fesoterodine L Mandelate

In Vitro Studies

In vitro studies using membrane preparations of Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors (M1-M5) have characterized the binding profiles of fesoterodine (B1237170) and its active metabolite, 5-HMT. cabidigitallibrary.orgics.org Radioligand binding assays demonstrated that 5-HMT is a potent inhibitor of ligand binding to all five human muscarinic receptor subtypes, showing nearly equal affinity across all subtypes. cabidigitallibrary.org Fesoterodine also exhibited a similar non-selective profile but was less potent than its metabolite. cabidigitallibrary.org

Both fesoterodine and 5-HMT act as competitive antagonists against cholinergic agonist-stimulated responses in these cell lines. cabidigitallibrary.org Their potency and selectivity profile in these functional assays were consistent with the findings from the radioligand binding studies. cabidigitallibrary.org This competitive and reversible binding to human muscarinic receptors has been confirmed in studies using human bladder mucosa and detrusor muscle tissue. nih.gov Notably, the binding affinity of both fesoterodine and 5-HMT was found to be greater in the human bladder than in the parotid gland, suggesting a degree of pharmacologic selectivity. nih.gov

Interactive Data Table: Muscarinic Receptor Binding Affinities (pKi)

| Compound | M1 | M2 | M3 | M4 | M5 |

| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| 5-HMT (SPM 7605) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from multiple studies. ics.orgnih.gov

In functional studies using isolated rat bladder strips, both fesoterodine and its active metabolite, 5-HMT, demonstrated a competitive antagonist profile. cabidigitallibrary.org When bladder strips were contracted with the cholinergic agonist carbachol, the addition of either fesoterodine or 5-HMT caused a rightward shift of the concentration-response curve without depressing the maximum response. cabidigitallibrary.org This finding is characteristic of competitive antagonism.

Furthermore, both compounds concentration-dependently reduced contractions induced by electrical field stimulation (EFS). cabidigitallibrary.org The potency of both fesoterodine and 5-HMT in these assays was comparable to that of atropine (B194438) and oxybutynin. cabidigitallibrary.org These results confirm the functional antimuscarinic activity of fesoterodine and its metabolite in a native tissue preparation relevant to its therapeutic use. cabidigitallibrary.org

Fesoterodine functions as a prodrug. Following oral administration, it is not detected in plasma because it is rapidly and extensively hydrolyzed by non-specific, ubiquitous plasma esterases to form its active metabolite, 5-HMT. nih.gov This conversion does not involve the cytochrome P450 (CYP) enzyme system.

The activity of these non-specific esterases is consistent among individuals and is not typically affected by other drugs, leading to a predictable formation of 5-HMT. In in vitro studies with rat bladder strips, the presence of the esterase inhibitor neostigmine (B1678181) shifted the concentration-response curve of fesoterodine to the right, suggesting that part of its observed activity was due to its metabolism to 5-HMT by tissue enzymes within the preparation. cabidigitallibrary.org

Once formed, 5-HMT is further metabolized and inactivated through two primary pathways involving the cytochrome P450 system: CYP2D6 and CYP3A4.

In Vivo Animal Models

In vivo studies in conscious, female Sprague-Dawley rats have demonstrated the effects of fesoterodine and its active metabolite, 5-HMT, on bladder function. cabidigitallibrary.org Continuous cystometry showed that even at low intravenous doses (0.01 mg/kg), both fesoterodine and 5-HMT produced effects consistent with a muscarinic antagonist profile. cabidigitallibrary.orgnih.gov These effects included a reduction in micturition pressure and an increase in bladder capacity and intercontraction intervals, without affecting the residual volume. cabidigitallibrary.orgnih.gov

In a separate study using a rat model of partial urethral obstruction, the intravenous administration of 5-HMT (0.1 mg/kg) was evaluated. In these obstructed rats, 5-HMT decreased the threshold pressure, maximum pressure, and spontaneous bladder activity. It did not impair the ability to empty the bladder or cause urinary retention in this model.

Interactive Data Table: Effects of Fesoterodine and 5-HMT on Micturition Parameters in Rats

| Compound | Dose (IV) | Effect on Micturition Pressure | Effect on Bladder Capacity | Effect on Intercontraction Interval |

| Fesoterodine | 0.01 mg/kg | Decreased | Increased | Increased |

| 5-HMT | 0.01 mg/kg | Decreased | Increased | Increased |

Data from studies in conscious female Sprague-Dawley rats. cabidigitallibrary.orgnih.gov

Reproductive Toxicity Studies in Animal Models (e.g., Fetotoxicity)

Reproductive and developmental toxicity studies for fesoterodine have been conducted in mice and rabbits to assess its potential effects on fertility and fetal development. These preclinical evaluations are crucial for identifying any potential risks associated with the compound during pregnancy and reproduction.

In studies on female fertility, fesoterodine was administered to mice for a two-week period before mating, with administration continuing through day 7 of gestation. At a dose of 45 mg/kg/day, researchers observed a decrease in the number of corpora lutea, implantation sites, and viable fetuses. The No-Observed-Effect Level (NOEL) for both maternal toxicity and for effects on reproduction and early embryonic development was established at 15 mg/kg/day. Conversely, studies on male mice revealed that fesoterodine did not impact male reproductive function or fertility at doses up to 45 mg/kg/day.

Investigations into potential teratogenicity showed no evidence of dose-related teratogenic effects in reproduction studies carried out in mice and rabbits. However, signs of fetotoxicity were observed when fesoterodine was orally administered to pregnant mice and rabbits during the period of organogenesis. This fetotoxicity occurred at maternal exposures that were 7 and 6 times, respectively, the maximum recommended human dose (MRHD), based on the lowest unbound systemic exposure. A pre- and post-natal development study in mice involving the oral administration of 30 mg/kg/day of fesoterodine resulted in reduced body weight of the dams and a delay in the opening of the pups' ears.

Table 1: Summary of Reproductive Toxicity Findings for Fesoterodine in Animal Models

| Study Type | Animal Model | Key Findings |

|---|---|---|

| Female Fertility | Mouse | Reduced corpora lutea, implantation sites, and viable fetuses at 45 mg/kg/day. NOEL for reproductive effects was 15 mg/kg/day. |

| Male Fertility | Mouse | No effects on reproductive function or fertility at doses up to 45 mg/kg/day. |

| Embryo-fetal Development (Teratogenicity) | Mouse and Rabbit | No dose-related teratogenicity observed. |

| Embryo-fetal Development (Fetotoxicity) | Mouse and Rabbit | Fetotoxicity observed at maternal exposures 7 times (mice) and 6 times (rabbits) the MRHD. |

| Pre- and Post-natal Development | Mouse | Decreased maternal body weight and delayed ear opening in pups at 30 mg/kg/day. |

Evaluation of Effects on Other Organ Systems (e.g., Respiratory, Autonomic Nervous, Gastrointestinal)

Preclinical safety pharmacology studies have been conducted to evaluate the effects of fesoterodine on major organ systems. These studies are designed to identify any undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

Based on non-clinical safety pharmacology assessments, fesoterodine is not expected to present major safety concerns for the respiratory, autonomic nervous, and gastrointestinal systems at therapeutic doses. hpfb-dgpsa.ca

Respiratory System: Safety pharmacology studies have indicated no significant adverse effects on the respiratory system. hpfb-dgpsa.ca

Autonomic Nervous System: As a muscarinic receptor antagonist, fesoterodine's primary mechanism of action involves the autonomic nervous system. Preclinical studies in dogs have demonstrated effects consistent with its antimuscarinic properties, such as mydriasis (dilation of the pupil) and an increase in heart rate. hpfb-dgpsa.ca

Gastrointestinal System: The antimuscarinic action of fesoterodine also extends to the gastrointestinal tract. In preclinical studies with dogs, observed adverse effects were linked to the exaggerated antimuscarinic effects of the drug, which included reduced gastrointestinal motility. hpfb-dgpsa.ca

Table 2: Summary of Fesoterodine's Effects on Other Organ Systems in Preclinical Models

| Organ System | Animal Model | Observed Effects |

|---|---|---|

| Respiratory | Not specified in results | No major safety concerns identified. hpfb-dgpsa.ca |

| Autonomic Nervous | Dog | Effects consistent with antimuscarinic activity, including mydriasis and increased heart rate. hpfb-dgpsa.ca |

| Gastrointestinal | Dog | Reduced gastrointestinal motility, an effect related to its antimuscarinic properties. hpfb-dgpsa.ca |

Exploratory Research on Novel Applications (e.g., Erectile Dysfunction in Diabetic Rats)

Exploratory preclinical research has investigated the potential of fesoterodine for applications beyond its primary indication. One such area of investigation has been its effect on erectile dysfunction in a diabetic rat model. Diabetes is a known risk factor for erectile dysfunction, often associated with impaired vascular and smooth muscle function.

A study involving streptozotocin-induced diabetic rats was conducted to explore the possible role of fesoterodine on erectile dysfunction. hpfb-dgpsa.ca In this study, in vivo erectile responses were assessed by stimulating the cavernosal nerves. The intracavernous administration of fesoterodine was found to restore erectile response in diabetic rats at stimulation levels of 5.0 and 7.5 volts. hpfb-dgpsa.ca Furthermore, the basal intracavernosal pressure in diabetic rats, which was 5.4 ± 0.9 mm Hg, saw a marked increase to 33.9 ± 7.9 mm Hg following the injection of fesoterodine. hpfb-dgpsa.ca

In vitro experiments using isolated corpus cavernosum (CC) strips were also performed. Fesoterodine induced a concentration-dependent relaxation of the CC strips, although this effect was reduced in the strips from diabetic rats. hpfb-dgpsa.ca The study also explored the underlying mechanism of this relaxation. The relaxation response to fesoterodine was not altered by the nonselective K+ channel blocker tetraethylammonium (B1195904) or by glibenclamide. However, the L-type Ca2+ channel blocker nifedipine (B1678770) inhibited the maximum fesoterodine-induced relaxation by 58%. This suggests that the mechanism of action is likely related to the blocking of L-type calcium channels, independent of the nitric oxide-cyclic guanosine (B1672433) monophosphate pathway. hpfb-dgpsa.ca

Table 3: Effects of Fesoterodine on Erectile Function in Streptozotocin-Induced Diabetic Rats

| Parameter | Observation |

|---|---|

| In Vivo Erectile Response | Restored at 5.0 and 7.5 V stimulation in diabetic rats. hpfb-dgpsa.ca |

| Basal Intracavernosal Pressure (Diabetic Rats) | Increased from 5.4 ± 0.9 mm Hg to 33.9 ± 7.9 mm Hg after fesoterodine injection. hpfb-dgpsa.ca |

| In Vitro Corpus Cavernosum Relaxation | Concentration-dependent relaxation observed. hpfb-dgpsa.ca |

| Mechanism of Relaxation | Inhibited by 58% with nifedipine (L-type Ca2+ channel blocker), suggesting a role for calcium channel blocking. hpfb-dgpsa.ca |

Clinical Research and Efficacy of Fesoterodine L Mandelate

Clinical Trial Design and Methodology

The clinical trials for fesoterodine (B1237170) have been designed to meet high standards of evidence-based medicine, incorporating various methodologies to thoroughly evaluate its therapeutic effects.

A cornerstone of the fesoterodine clinical development program has been the use of randomized, double-blind, placebo-controlled trials. nih.govmssm.edu These studies are designed to minimize bias by randomly assigning participants to receive either fesoterodine or a placebo, with neither the participants nor the investigators knowing which treatment is being administered. The primary efficacy of fesoterodine has been evaluated in large-scale, 12-week, multicenter trials with these design features. europa.eu For instance, two pivotal Phase 3 trials involved both male and female patients with a mean age of 58 years. europa.eu Participants in these trials typically undergo a screening period to ensure they meet the inclusion criteria, which often include a specified minimum number of micturitions and urgency episodes per 24 hours. clinicaltrials.govnih.gov

To position fesoterodine within the existing therapeutic landscape, several studies have included an active comparator, most notably tolterodine (B1663597) extended-release (ER). nih.govnih.gov These head-to-head trials are crucial for understanding the relative efficacy of different treatment options. In a 12-week, double-blind, double-dummy, placebo-controlled study, patients were randomized to receive fesoterodine, tolterodine ER, or a placebo. nih.gov This design allows for a direct comparison of the active treatments against each other and against a placebo. Pooled data from two such 12-week randomized, double-blind studies have been analyzed to compare the efficacy of fesoterodine 8 mg versus tolterodine ER 4 mg. nih.gov

Recognizing that a one-size-fits-all approach may not be optimal for all patients, flexible-dose regimen studies have also been a key part of fesoterodine's clinical evaluation. nih.govnih.gov These trials more closely mimic real-world clinical practice, where the dosage may be adjusted based on individual patient response and tolerability. In these studies, patients typically start on a lower dose of fesoterodine (e.g., 4 mg) and have the option to increase the dose (e.g., to 8 mg) after a specified period, based on the physician's and patient's assessment. nih.govnih.gov For example, a 12-week, open-label, flexible-dose study evaluated the efficacy and tolerability of fesoterodine in adults with OAB. nih.gov Similarly, randomized, double-blind, placebo-controlled trials have incorporated a flexible-dose design, allowing for dose escalation at certain time points during the study. mssm.edunih.gov

Clinical Efficacy Outcomes

The clinical efficacy of fesoterodine is primarily assessed by its ability to reduce the cardinal symptoms of OAB. These outcomes are typically measured through patient-completed bladder diaries.

Clinical trials have consistently demonstrated that fesoterodine significantly reduces the frequency of micturition compared to placebo. In a 12-week, flexible-dose, open-label study, statistically significant improvements from baseline to week 12 were observed in the mean number of micturitions. nih.gov Another study in elderly adults with OAB also showed a greater improvement in the fesoterodine group compared to the placebo group in terms of micturitions at week 12. nih.gov Specifically, the mean number of micturitions per 24 hours decreased from 11.9 at baseline to 9.8 at week 12 in the fesoterodine group, compared to a decrease from 12.1 to 10.9 in the placebo group. echoontario.ca

| Study | Treatment Group | Baseline (Mean) | Week 12 (Mean) | Mean Change from Baseline |

|---|---|---|---|---|

| Elderly Adults with OAB echoontario.ca | Fesoterodine (flexible-dose) | 11.9 | 9.8 | -2.1 |

| Placebo | 12.1 | 10.9 | -1.2 |

A reduction in the number of urgency episodes is a critical measure of efficacy for OAB treatments. Fesoterodine has shown significant reductions in urgency episodes across multiple clinical trials. In a study of elderly adults, the fesoterodine group had a statistically significantly greater improvement than the placebo group in urgency episodes at week 12. nih.gov The mean number of urgency episodes per 24 hours decreased from 8.5 at baseline to 4.6 at week 12 with fesoterodine, while the placebo group saw a reduction from 8.8 to 6.3. echoontario.ca A pooled analysis of data from 12-week fixed-dose studies also highlighted that fesoterodine treatment led to a notable reduction in urgency urinary incontinence episodes. nih.gov

| Study | Treatment Group | Baseline (Mean) | Week 12 (Mean) | Mean Change from Baseline |

|---|---|---|---|---|

| Elderly Adults with OAB echoontario.ca | Fesoterodine (flexible-dose) | 8.5 | 4.6 | -3.9 |

| Placebo | 8.8 | 6.3 | -2.5 |

Reduction in Urge Urinary Incontinence Episodes

Fesoterodine (L-mandelate) has demonstrated significant efficacy in reducing urge urinary incontinence (UUI) episodes in patients with overactive bladder (OAB). Clinical trials have consistently shown a dose-dependent response, with both 4 mg and 8 mg doses providing statistically significant improvements compared to placebo. nih.govnih.gov

In a pooled analysis of two Phase III clinical trials, women treated with fesoterodine 8 mg experienced a mean decrease of 2.3 UUI episodes per day at 12 weeks. the-hospitalist.org Those on fesoterodine 4 mg saw a reduction of 1.9 episodes, while the placebo group had a decrease of 1.1 episodes per day. the-hospitalist.org Another study reported that for a typical patient with two UUI episodes per 24 hours at baseline, the predicted change was a reduction of 1.26 episodes with fesoterodine 4 mg and 1.43 episodes with fesoterodine 8 mg, compared to a reduction of 1.05 episodes with placebo. researchgate.net

The EIGHT trial, a 12-week, randomized, double-blind, placebo-controlled study, further substantiated the superiority of the 8 mg dose. At week 12, patients receiving fesoterodine 8 mg had significantly greater reductions from baseline in UUI episodes compared to both the 4 mg group and the placebo group. nih.govresearchgate.net Furthermore, a responder analysis of pooled data from multiple studies indicated that approximately 75% of patients treated with fesoterodine reported a 50% resolution of incontinence at 12 weeks. nih.gov

Table 1: Mean Change from Baseline in Urge Urinary Incontinence Episodes per 24 Hours

| Treatment Group | Mean Change from Baseline |

|---|---|

| Fesoterodine 8 mg | -2.3 |

| Fesoterodine 4 mg | -1.9 |

| Tolterodine ER 4 mg | -1.7 |

| Placebo | -1.1 |

Data from a subanalysis of pooled data from two Phase III clinical trials in women. the-hospitalist.org

Increase in Mean Volume Voided per Micturition

Treatment with fesoterodine has been shown to lead to a significant increase in the mean volume voided (MVV) per micturition, a key indicator of improved bladder capacity and control in individuals with OAB. This effect is also dose-dependent. nih.gov

A subanalysis of pooled data from two Phase III trials revealed that women treated with fesoterodine 8 mg had a mean increase in MVV of 32.1 mL per void. the-hospitalist.org The 4 mg group showed an increase of 25.5 mL, both of which were significantly greater than the 9.4 mL increase observed in the placebo group. the-hospitalist.org In another clinical trial, the increase in mean voided volume was estimated at 14.2 mL for fesoterodine 4 mg and 28.4 mL for fesoterodine 8 mg, over and above the 9.7 mL increase seen with placebo. researchgate.net

Table 2: Mean Increase from Baseline in Volume Voided per Micturition (mL)

| Treatment Group | Mean Increase from Baseline (mL) |

|---|---|

| Fesoterodine 8 mg | 32.1 |

| Fesoterodine 4 mg | 25.5 |

| Tolterodine ER 4 mg | 26.6 |

| Placebo | 9.4 |

Data from a subanalysis of pooled data from two Phase III clinical trials in women. the-hospitalist.org

Increase in Continent Days per Week

A significant therapeutic goal for patients with UUI is to increase the number of continent days. Clinical studies have demonstrated that fesoterodine effectively helps patients achieve this outcome.

In a subanalysis of pooled data, women taking fesoterodine 8 mg experienced a mean increase of 3.0 continent days per week, while those on the 4 mg dose saw an increase of 2.5 days per week. the-hospitalist.org Both of these were statistically significant improvements compared to the 1.7-day increase in the placebo group. the-hospitalist.org The 8 mg dose of fesoterodine was also found to be significantly more effective than tolterodine ER 4 mg in increasing continent days per week. the-hospitalist.orgresearchgate.net

Table 3: Mean Change from Baseline in Continent Days per Week

| Treatment Group | Mean Increase from Baseline (Days) |

|---|---|

| Fesoterodine 8 mg | 3.0 |

| Fesoterodine 4 mg | 2.5 |

| Tolterodine ER 4 mg | 2.3 |

| Placebo | 1.7 |

Data extrapolated from 3-day bladder diaries in a subanalysis of pooled data from two Phase III clinical trials in women. the-hospitalist.org

Improvement in Nocturia Symptoms

Nocturia, the need to wake up at night to urinate, is a bothersome symptom of OAB that can significantly impact sleep and quality of life. Fesoterodine has been shown to provide relief from this symptom.

In a study focused on nocturnal urgency, flexible-dose fesoterodine resulted in a mean reduction of 1.28 nocturnal urgency episodes per night, which was statistically superior to the 1.07 reduction seen with placebo. nih.gov This study also demonstrated a significant decrease in the number of nocturnal micturitions per 24 hours with fesoterodine compared to placebo (-1.02 vs. -0.85). nih.gov

A post-hoc analysis of a trial in Asian patients with OAB and nocturia found that fesoterodine 8 mg significantly reduced nocturnal micturitions compared to placebo in patients without nocturnal polyuria. nih.gov Furthermore, both 4 mg and 8 mg doses of fesoterodine led to significantly greater increases in nocturnal voided volume per micturition compared to placebo. nih.gov

Table 4: Change from Baseline in Nocturia-Related Endpoints

| Endpoint | Fesoterodine (Flexible Dose) | Placebo |

|---|---|---|

| Mean Change in Nocturnal Urgency Episodes per 24 hours | -1.28 | -1.07 |

| Mean Change in Nocturnal Micturitions per 24 hours | -1.02 | -0.85 |

Data from a 12-week, double-blind, placebo-controlled trial. nih.gov

Health-Related Quality of Life Improvements

Fesoterodine treatment has been associated with significant improvements in health-related quality of life (HRQoL) for individuals with OAB. nih.gov These improvements are typically measured using validated instruments such as the King's Health Questionnaire (KHQ) and the Overactive Bladder Questionnaire (OAB-q). nih.govcgjonline.ca

A pooled analysis of two Phase III studies showed that by the end of the 12-week treatment period, both fesoterodine 4 mg and 8 mg resulted in significant improvements in HRQoL compared to placebo. nih.gov The fesoterodine 8 mg group demonstrated statistically significant improvements in eight out of the nine KHQ domains, while the 4 mg group showed significant improvements in seven domains. nih.gov A major improvement in self-reported bladder-related problems was reported by 38% of patients on fesoterodine 8 mg and 33% on 4 mg, compared to 21% on placebo. nih.gov

Long-term studies have also indicated that these improvements in HRQoL are sustained over time with continued fesoterodine treatment. eco-vector.com

Table 5: King's Health Questionnaire (KHQ) Domain Improvements

| KHQ Domain | Fesoterodine 8 mg | Fesoterodine 4 mg |

|---|---|---|

| Number of Domains with Statistically Significant Improvement vs. Placebo | 8 out of 9 | 7 out of 9 |

Data from a pooled analysis of two randomized placebo-controlled phase III studies. nih.gov

Efficacy in Specific Patient Populations

Geriatric Patients and Vulnerable Elderly Patients

The efficacy of fesoterodine has been specifically evaluated in geriatric and vulnerable elderly populations, who often have a higher prevalence of OAB and may have co-morbidities. nih.gov Clinical trials have demonstrated that fesoterodine is an effective treatment option for these patients. cgjonline.caopenaccessjournals.com

In the Study of Fesoterodine in an Aging Population (SOFIA), a 12-week, randomized, double-blind, placebo-controlled trial in patients aged 65 and older, flexible-dose fesoterodine was associated with statistically significant improvements in urgency episodes, micturitions, and nocturnal micturitions compared to placebo. echoontario.canih.gov At week 12, the mean number of urgency episodes per 24 hours decreased from 8.5 at baseline to 4.6 in the fesoterodine group, compared to a decrease from 8.8 to 6.3 in the placebo group. echoontario.ca

A separate study focused on vulnerable elderly patients (defined by high rates of co-morbidities, polypharmacy, and functional impairment) also showed significant improvements with flexible-dose fesoterodine. cgjonline.ca At 12 weeks, the fesoterodine group had a significantly greater reduction in UUI episodes per 24 hours compared to the placebo group (-2.84 vs. -2.20). cgjonline.ca

Furthermore, a post-hoc analysis of pooled data from two trials, stratified by age, found that fesoterodine 8 mg was effective in patients aged 75 and older, while both 4 mg and 8 mg doses were effective in those aged 65 to 74. echoontario.ca These studies indicate that the efficacy of fesoterodine in elderly patients is comparable to that in younger patients. nih.gov

Table 6: Efficacy of Fesoterodine in Geriatric and Vulnerable Elderly Patients

| Study Population | Endpoint | Fesoterodine | Placebo |

|---|---|---|---|

| Geriatric (≥65 years) | Mean Change in Urgency Episodes/24h | -3.9 | -2.5 |

| Vulnerable Elderly | Mean Change in UUI Episodes/24h | -2.84 | -2.20 |

Data from the SOFIA trial and a study in vulnerable elderly patients. cgjonline.caechoontario.ca

Patients with Neurogenic Detrusor Overactivity

Fesoterodine (L-mandelate) has been evaluated for its efficacy in treating patients with neurogenic detrusor overactivity (NDO), a condition characterized by involuntary bladder contractions due to a neurological condition.

In a prospective interventional study, 124 patients with NDO resulting from a spinal cord lesion (SCL) or multiple sclerosis (MS) received fesoterodine for three months. nih.gov The study, which included 95 patients with SCL and 29 with MS (B15284909), demonstrated significant improvements in key urodynamic parameters. nih.gov Specifically, there was a significant reduction in the maximum detrusor pressure (Pdetmax) and a significant increase in maximum bladder capacity and compliance for the entire group and within each subgroup (p < .001). nih.gov Furthermore, the quality of life, as measured by the Short-Form Qualiveen questionnaire, showed a significant improvement in both patient groups (p < .001). nih.gov

Another prospective study involving 77 patients with NDO and/or low compliance bladder followed participants for 12 weeks. urotoday.com Of the 60 patients who completed the study, there were statistically significant increases in bladder capacity at the first desire to void (29.2 mL, P = 0.026), maximum cystometric capacity (79.9 mL, P < 0.001), and bladder compliance (22.2 mL/cm H2O, P < 0.001). urotoday.com Notably, NDO disappeared in 23.5% of the 51 patients who initially presented with it. urotoday.com These patients also experienced a significant increase in bladder capacity at the first involuntary contraction (P < 0.001) and a significant decrease in maximum detrusor contraction (P < 0.001). urotoday.com For patients with a low compliance bladder without NDO, maximum cystometric capacity and bladder compliance also increased significantly (P = 0.003 and P = 0.006, respectively). urotoday.com Symptom scores, as measured by the Overactive Bladder Symptom Score and the International Consultation on Incontinence Questionnaire-Short Form, along with the number of daily urgency episodes and leaks, all showed a significant decrease. urotoday.com

A separate phase 3, open-label study investigated the efficacy of fesoterodine in pediatric patients aged 6 to less than 18 years with NDO. In the cohort of patients weighing more than 25 kg (n=124), fesoterodine treatment resulted in significant increases from baseline in the primary endpoint of maximum cystometric capacity (MCC) at Week 12. nih.gov In a second cohort of patients weighing 25 kg or less (n=57), fesoterodine treatment also led to improvements in MCC from baseline. nih.gov

Table 1: Urodynamic and Symptomatic Improvements in Patients with Neurogenic Detrusor Overactivity Treated with Fesoterodine

| Parameter | Improvement | Statistical Significance | Reference |

|---|---|---|---|

| Maximum Detrusor Pressure (Pdetmax) | Significant Reduction | p < .001 | nih.gov |

| Maximum Bladder Capacity | Significant Increase | p < .001 | nih.gov |

| Bladder Compliance | Significant Increase | p < .001 | nih.gov |

| Quality of Life (SF-Qualiveen) | Significant Increase | p < .001 | nih.gov |

| Maximum Cystometric Capacity | 79.9 mL Increase | P < 0.001 | urotoday.com |

| Bladder Capacity at First Desire to Void | 29.2 mL Increase | P = 0.026 | urotoday.com |

| Bladder Compliance | 22.2 mL/cm H2O Increase | P < 0.001 | urotoday.com |

| Disappearance of NDO | 23.5% of Patients | - | urotoday.com |

| Daily Urgency Episodes | Significant Decrease | - | urotoday.com |

| Daily Leakage Episodes | Significant Decrease | - | urotoday.com |

| Maximum Cystometric Capacity (Pediatric, >25kg) | Significant Increase from Baseline | - | nih.gov |

Patients with Parkinson's Disease and Overactive Bladder

The efficacy of fesoterodine in managing overactive bladder (OAB) symptoms in patients with Parkinson's disease (PD) has been assessed in a randomized, double-blind, placebo-controlled study. This trial included 63 patients with PD and OAB symptoms. parkinsonsnewstoday.comnih.gov

During the initial four-week double-blind phase, patients receiving fesoterodine demonstrated a significant improvement in the number of micturition episodes per 24-hour period compared to the placebo group (p < 0.001). nih.gov The average daily number of urinations significantly decreased in the fesoterodine group, from an average of 7.9 to 18.7 episodes in 24 hours. parkinsonsnewstoday.com Additionally, the mean number of nocturia and urgency episodes also decreased in the fesoterodine group. nih.gov In four patients from the fesoterodine group, urgency urinary incontinence was resolved, while patients in the placebo group continued to experience urinary complaints. parkinsonsnewstoday.com

Following the double-blind phase, the study included a four-week open-label extension where all patients received fesoterodine. nih.gov In this phase, the mean number of micturition, urgency, and urgency urinary incontinence episodes showed significant improvement. nih.gov However, the number of nocturia episodes did not change during the open-label phase. nih.gov Importantly, cognitive functions remained stable after four weeks of fesoterodine treatment. nih.gov

Table 2: Efficacy of Fesoterodine in Patients with Parkinson's Disease and Overactive Bladder

| Phase | Outcome Measure | Result | Statistical Significance | Reference |

|---|---|---|---|---|

| Double-Blind | Micturition Episodes per 24h | Significant Improvement | p < 0.001 | nih.gov |

| Double-Blind | Nocturia Episodes | Decrease | - | nih.gov |

| Double-Blind | Urgency Episodes | Decrease | - | nih.gov |

| Open-Label | Micturition Episodes | Significant Improvement | - | nih.gov |

| Open-Label | Urgency Episodes | Significant Improvement | - | nih.gov |

| Open-Label | Urgency Urinary Incontinence Episodes | Significant Improvement | - | nih.gov |

Patients with Suboptimal Response or Dissatisfaction with Previous Antimuscarinic Therapy

Fesoterodine has shown efficacy in patients with overactive bladder who have had a suboptimal response to or are dissatisfied with previous antimuscarinic treatments.

In a 12-week study, patients who had a suboptimal response to tolterodine extended-release (ER) 4 mg were treated with fesoterodine 8 mg. nih.gov The results showed significant improvements in urge urinary incontinence (UUI) episodes compared to placebo. nih.gov Additionally, significant improvements were observed in the number of urgency episodes, UUI responder rates, and scores on the Patient Perception of Bladder Condition (PPBC), Urgency Perception Scale (UPS), and all scales and domains of the Overactive Bladder Questionnaire (OAB-q) at week 12 with fesoterodine versus placebo. nih.gov

Approximately 70% of the patients treated with fesoterodine experienced a reduction in UUI episodes of 50% or greater from either the eligibility visit or baseline to week 12. nih.gov Furthermore, around 60% of these patients had a reduction of 70% or greater. nih.gov In a separate study, it was found that nearly 70% of patients who had a suboptimal UUI response to tolterodine demonstrated a UUI response with second-line fesoterodine 8mg. gu.se

Another study focusing on patients dissatisfied with previous tolterodine treatment found that flexible-dose fesoterodine led to significant improvements from baseline to week 12 in UUI episodes, micturitions, and urgency episodes. nih.gov Notably, approximately 80% of subjects who were dissatisfied with their prior tolterodine therapy reported being 'satisfied' or 'very satisfied' with the flexible-dose fesoterodine treatment. nih.gov

Table 3: Efficacy of Fesoterodine in Patients with Suboptimal Response to Prior Antimuscarinic Therapy

| Patient Population | Outcome Measure | Result | Reference |

|---|---|---|---|

| Suboptimal response to tolterodine ER 4 mg | UUI Episodes | Significant improvement vs. placebo | nih.gov |

| Suboptimal response to tolterodine ER 4 mg | Urgency Episodes | Significant improvement vs. placebo | nih.gov |

| Suboptimal response to tolterodine ER 4 mg | UUI Responder Rates | Significant improvement vs. placebo | nih.gov |

| Suboptimal response to tolterodine ER 4 mg | PPBC, UPS, and OAB-q Scores | Significant improvement vs. placebo | nih.gov |

| Suboptimal response to tolterodine ER 4 mg | ≥50% Reduction in UUI Episodes | ~70% of patients | nih.gov |

| Suboptimal response to tolterodine ER 4 mg | ≥70% Reduction in UUI Episodes | ~60% of patients | nih.gov |

Male Patients with Persistent Lower Urinary Tract Symptoms during Alpha-Blocker Treatment

The use of fesoterodine as an add-on therapy has been investigated in men with persistent lower urinary tract symptoms (LUTS), suggestive of overactive bladder, despite ongoing alpha-blocker treatment.

In a 12-week, double-blind, flexible-dose trial, 943 men with persistent storage symptoms (≥ 8 micturitions and ≥ 3 urgency episodes per 24 h) after at least six weeks of alpha-blocker therapy were randomized to receive either add-on fesoterodine or a placebo. nih.gov The study found that flexible-dose fesoterodine as an add-on treatment significantly improved urinary frequency and symptom bother compared to the placebo add-on. nih.gov However, the primary endpoint, a change in urgency episodes at week 12, was not significantly different between the fesoterodine and placebo groups. nih.gov

A prospective study evaluated the combination of fesoterodine and tamsulosin (B1681236) in men with primarily storage symptoms who did not respond to tamsulosin alone. karger.com The group receiving the combination therapy reported a significant decrease in storage International Prostate Symptom Score (IPSS) values (from 10.5 ± 1.4 to 8.5 ± 1.3) compared to the group on tamsulosin alone (from 10.3 ± 1.3 to 9.8 ± 1.1). karger.com The change in total IPSS after four weeks of additional treatment was also greater in the combination therapy group (from 16.1 ± 1.8 to 13.7 ± 1.5) compared to the monotherapy group (from 15.8 ± 1.8 to 15.1 ± 1.3). karger.com

Table 4: Efficacy of Add-on Fesoterodine in Men with Persistent LUTS on Alpha-Blocker Therapy

| Study Design | Outcome Measure | Result with Fesoterodine | Comparison to Control | Reference |

|---|---|---|---|---|

| 12-week, double-blind, flexible-dose trial | Urinary Frequency | Significant Improvement | Significantly greater than placebo | nih.gov |

| 12-week, double-blind, flexible-dose trial | Symptom Bother | Significant Improvement | Significantly greater than placebo | nih.gov |

| 12-week, double-blind, flexible-dose trial | Urgency Episodes (Primary Endpoint) | No Significant Difference | Not significantly different from placebo | nih.gov |

| Prospective study with tamsulosin | Storage IPSS | Significant Decrease (10.5 to 8.5) | Greater decrease than tamsulosin alone | karger.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Fesoterodine |

| Fesoterodine (L-mandelate) |

| Tolterodine |

| Tolterodine extended-release |

Safety and Tolerability Considerations in Research

Mechanism-Based Adverse Event Profiles

The pharmacological properties of fesoterodine (B1237170) as a muscarinic receptor antagonist are directly associated with its most frequently observed adverse events in clinical trials. hres.canih.gov These effects are dose-dependent and are typically mild to moderate in severity. hres.cafda.gov

Due to the blockade of muscarinic receptors in various organs, predictable anticholinergic effects are commonly reported in clinical studies of fesoterodine.

Ocular Manifestations: The antagonistic effect on muscarinic receptors in the eye can lead to manifestations such as dry eyes (keratoconjunctivitis sicca) and blurred vision. fda.govdroracle.ainih.gov These events are among the reported side effects in clinical trials. fda.gov

Oral Manifestations: Dry mouth is the most frequently reported adverse event in clinical trials for fesoterodine. nih.govdroracle.ainih.gov This occurs due to the blockade of muscarinic receptors in the salivary glands. nih.gov

Gastrointestinal Manifestations: The inhibition of muscarinic receptors in the smooth muscle of the gastrointestinal tract leads to decreased motility. nih.govrxlist.com This can result in adverse events such as constipation and dyspepsia. hres.cafda.gov Constipation is one of the most common side effects observed, alongside dry mouth. nih.govdroracle.ai Therapy with fesoterodine is associated with decreased gastric motility, and it is used with caution in research subjects with pre-existing conditions like severe constipation. rxlist.commedscape.commhmedical.com

| System | Manifestation | Underlying Mechanism |

|---|---|---|

| Ocular | Dry Eye, Blurred Vision | Muscarinic receptor blockade in lacrimal glands and ciliary muscle |

| Oral | Dry Mouth | Muscarinic receptor blockade in salivary glands |

| Gastrointestinal | Constipation, Dyspepsia | Muscarinic receptor blockade leading to reduced GI motility |

While fesoterodine targets muscarinic receptors in the bladder to alleviate overactivity, its mechanism can also pose a risk of urinary retention. nih.govmayoclinic.org This risk is particularly pronounced in individuals with clinically significant bladder outlet obstruction. hres.carxlist.commhmedical.comnih.gov In clinical trials, fesoterodine is administered with caution to these patient populations. hres.camhmedical.com Monitoring in research settings can include the assessment of post-void residual urine volume. fda.govclinicaltrials.gov Studies have noted modest dose-dependent increases in mean residual volume, though these increases often remain below clinically significant thresholds on average. fda.gov

Fesoterodine is associated with some central nervous system (CNS) effects, although they are generally reported with low incidence. hres.capfizermedical.com These can include headache, dizziness, and somnolence. hres.capfizermedical.com Fesoterodine is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.gov The structure of fesoterodine, a quaternary ammonium compound, is believed to make it less likely to cross the blood-brain barrier, which may contribute to a lower incidence of CNS effects compared to other anticholinergic agents. nih.gov However, patients in clinical studies are monitored for signs of anticholinergic CNS effects. hres.ca Elderly patients may be more sensitive to these side effects. droracle.aimayoclinic.org

Drug-Drug Interactions

The potential for drug-drug interactions with fesoterodine is primarily centered on its metabolic pathway.

Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.gov 5-HMT is further metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4. unboundmedicine.com Therefore, co-administration with drugs that strongly inhibit these pathways can alter the pharmacokinetics of 5-HMT.

Strong inhibitors of the CYP3A4 enzyme can significantly increase the systemic exposure to 5-HMT. rxlist.compfizermedical.com

Ketoconazole (B1673606): Co-administration of fesoterodine with the potent CYP3A4 inhibitor ketoconazole has been shown to lead to an approximate doubling of the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of 5-HMT. pfizermedical.comnih.govfda.gov In one study, following the blockade of CYP3A4 with ketoconazole, the Cmax and AUC of 5-HMT increased by 2.0- and 2.3-fold, respectively. fda.gov The interaction may be more pronounced in individuals who are poor metabolizers via the CYP2D6 pathway. pfizermedical.comnih.gov

Itraconazole and Clarithromycin (B1669154): Itraconazole and clarithromycin are also potent CYP3A4 inhibitors. nih.gov Their co-administration with fesoterodine is expected to produce a similar increase in the exposure of the active metabolite, 5-HMT. pfizermedical.comfda.gov For this reason, research protocols often have specific recommendations when fesoterodine is used concomitantly with these agents. fda.govcertara.com

| Pharmacokinetic Parameter | Fesoterodine Alone (Mean) | Fesoterodine + Ketoconazole (Mean) | Fold Increase |

|---|---|---|---|

| Cmax (ng/mL) | 3.0 | 6.0 | 2.0 |

| AUC (ng·h/mL) | 38.2 | 88.3 | 2.3 |

Pharmacodynamic Interactions

The co-administration of fesoterodine with other antimuscarinic agents may lead to an increase in the frequency and severity of anticholinergic pharmacological effects. nih.govresearchgate.net These additive effects can manifest as dry mouth, constipation, and urinary retention. nih.govresearchgate.net Caution is advised when fesoterodine is used concurrently with other drugs possessing anticholinergic properties, such as certain antihistamines, tricyclic antidepressants, and phenothiazines.

Fesoterodine, as an antimuscarinic agent, is associated with decreased gastrointestinal motility. researchgate.net This effect has the potential to alter the absorption of other drugs that are administered concomitantly. nih.govresearchgate.net The altered transit time in the gastrointestinal tract can affect the rate and extent of absorption for other medications. medscape.com Therefore, the potential for altered absorption of co-administered drugs should be a consideration in research settings.

The effect of fesoterodine on cardiac repolarization, specifically the QT interval, has been rigorously evaluated in a thorough QT study. The research concluded that fesoterodine, at both therapeutic (4 mg) and supratherapeutic (28 mg) doses, is not associated with QTc interval prolongation. nih.gov

In a parallel-group study involving 261 subjects, the effects of fesoterodine were compared against a placebo and a positive control (moxifloxacin). nih.govnih.gov The time-averaged changes from baseline for the Fridericia-corrected QT interval (QTcF) on day 3 were minimal for the placebo (-5.1 ms), fesoterodine 4 mg (-4.2 ms), and fesoterodine 28 mg (-5.2 ms) groups. nih.gov In contrast, the positive control, moxifloxacin, produced a mean increase of 7.6 ms (B15284909), confirming the study's sensitivity. nih.gov These findings indicate that fesoterodine does not have a clinically significant effect on cardiac electrophysiology and is not expected to have additive effects with other QT-prolonging drugs. Fesoterodine can, however, be associated with a dose-related increase in heart rate. nih.gov

Special Population Considerations

The use of fesoterodine in specific patient populations requires careful consideration due to potential alterations in drug metabolism and exposure, as well as the potential for exacerbating underlying medical conditions. This section details the safety and tolerability considerations in individuals with renal or hepatic impairment, during pregnancy and lactation, and in those with certain pre-existing medical conditions.

Renal Impairment and Risk of Increased Exposure

In individuals with impaired renal function, the elimination of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine, can be affected, leading to increased systemic exposure. Studies have shown a clear correlation between the renal clearance of 5-HMT and creatinine clearance nih.gov.

Compared to subjects with normal renal function, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT are increased in patients with renal impairment. The extent of this increase is proportional to the severity of renal insufficiency nih.govpfizermedical.com. Specifically, in patients with mild to moderate renal impairment (Creatinine Clearance [CLCR] ranging from 30-80 mL/min), the Cmax and AUC of the active metabolite are increased up to 1.5-fold and 1.8-fold, respectively pfizermedical.comfda.gov. In patients with severe renal impairment (CLCR <30 mL/min), the Cmax and AUC are further increased, by approximately 2.0-fold and 2.3-fold, respectively nih.govpfizermedical.comfda.gov.

Despite these increases in systemic exposure, the median time to reach maximum plasma concentration (5-6 hours) and the mean terminal half-life (6-7 hours) of 5-HMT remain unaffected by renal impairment nih.gov. Due to the involvement of both metabolic and renal elimination pathways, only modest increases in 5-HMT exposure are observed nih.govsmw.ch. However, doses of fesoterodine greater than 4 mg are not recommended in patients with severe renal insufficiency fda.govhres.ca.

| Renal Impairment Severity | Creatinine Clearance (CLCR) | Fold-Increase in Cmax | Fold-Increase in AUC |

|---|---|---|---|

| Mild | 50-80 mL/min | Up to 1.5 | Up to 1.8 |

| Moderate | 30-50 mL/min | Up to 1.5 | Up to 1.8 |

| Severe | <30 mL/min | 2.0 | 2.3 |

Hepatic Impairment and Risk of Increased Exposure

Similar to renal impairment, hepatic dysfunction can also lead to increased exposure to the active metabolite of fesoterodine. In patients with moderate (Child-Pugh B) hepatic impairment, the Cmax and AUC of 5-HMT are increased by approximately 1.4-fold and 2.1-fold, respectively, compared to healthy individuals fda.gov. A study involving subjects with moderate hepatic cirrhosis (Child-Pugh class B) found that the AUC of 5-HMT increased approximately 2-fold nih.gov.

This increase in exposure is thought to be due to reduced clearance of 5-HMT, with an apparent effect on the carboxylation pathway of metabolism nih.gov. Despite this, the terminal half-life of 5-HMT is not significantly affected nih.gov. No dose adjustment is typically recommended for patients with mild or moderate hepatic impairment fda.govresearchgate.net. However, fesoterodine has not been studied in patients with severe hepatic impairment (Child-Pugh C) and is therefore not recommended for use in this population fda.govmhmedical.com.

| Pharmacokinetic Parameter | Fold-Increase Compared to Healthy Subjects |

|---|---|

| Cmax | ~1.4 |

| AUC | ~2.1 |

Pregnancy and Lactation (Preclinical Data and Lack of Human Data)

There are no adequate and well-controlled studies of fesoterodine in pregnant women fda.govhres.canih.gov. Therefore, the potential risk to a developing fetus is unknown hres.ca. Fesoterodine is classified as a Pregnancy Category C drug, meaning it should only be used during pregnancy if the potential benefit justifies the potential risk to the fetus fda.gov.